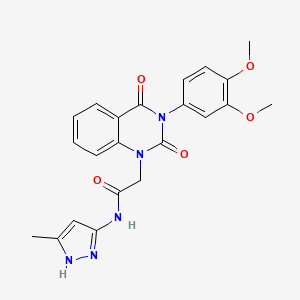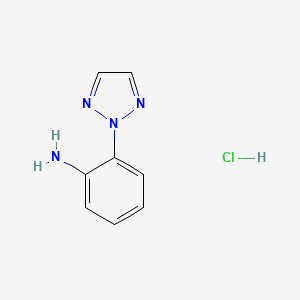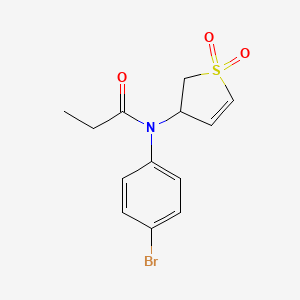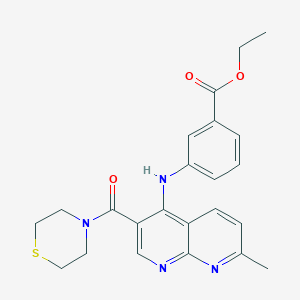![molecular formula C22H24N4O4S B2859916 (1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone CAS No. 1021223-68-6](/img/structure/B2859916.png)
(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone is a complex organic molecule. It is related to a series of compounds that have been studied for their potential as G protein-gated inwardly-rectifying potassium (GIRK) channel activators . These compounds are of interest due to their potential therapeutic applications .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a study describes the discovery and characterization of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers as GIRK channel activators . Another study discusses the synthesis of 1H-Pyrazolo[3,4-b]pyridines, which are structurally similar to the compound .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. Pyrazolo[3,4-b]pyridines, which form part of the structure, are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers .Applications De Recherche Scientifique
1. Enzyme Inhibitory Activity
Research has identified the enzyme inhibitory activities of certain thiophene-based heterocyclic compounds. For example, derivatives like (morpholin-4-yl)[1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-yl]methanone have been studied for their effectiveness in inhibiting enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). These findings suggest potential applications in treating diseases related to these enzymes (Cetin et al., 2021).
2. Antimicrobial and Anti-Inflammatory Applications
Certain pyrazoline derivatives, such as those incorporating thiophene and pyridine structures, have been explored for their antimicrobial and anti-inflammatory properties. Studies have shown that these compounds can be effective against various bacterial strains and may also possess significant anti-inflammatory activity (Kumar et al., 2012).
3. Potential in Cancer Research
Compounds structurally related to the specified chemical have been studied for their potential in cancer research. For instance, derivatives like (morpholin-4-yl)[1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-yl]methanone have shown promise in molecular docking studies, which suggest significant interactions at the enzyme active sites, indicating potential applications in cancer treatment (Wang et al., 2016).
4. Structural Analysis and Synthesis
Studies have been conducted on the synthesis and structural analysis of related heterocyclic compounds. These investigations contribute to understanding the chemical properties and potential applications of such molecules in various fields, including pharmaceuticals (Prasad et al., 2018).
Mécanisme D'action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as a GIRK channel activator . It interacts with the GIRK channels, leading to their activation .
Biochemical Pathways
The activation of GIRK channels affects the potassium ion flow across the cell membrane . This can influence various physiological processes, such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays . It displays nanomolar potency as a GIRK1/2 activator with improved metabolic stability over the prototypical urea-based compounds .
Result of Action
The activation of GIRK channels by the compound can lead to changes in cell excitability . This can have various effects at the molecular and cellular level, depending on the specific physiological context .
Propriétés
IUPAC Name |
[1-(1,1-dioxothiolan-3-yl)-3-methyl-6-phenylpyrazolo[3,4-b]pyridin-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-15-20-18(22(27)25-8-10-30-11-9-25)13-19(16-5-3-2-4-6-16)23-21(20)26(24-15)17-7-12-31(28,29)14-17/h2-6,13,17H,7-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPNNRDHNBHVKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)N4CCOCC4)C5CCS(=O)(=O)C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Cyclohexylsulfanyl-3-nitrophenyl)methylidene]propanedinitrile](/img/structure/B2859835.png)
![(NE)-N-[(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methylidene]hydroxylamine](/img/structure/B2859837.png)


![3-Chloro-1-(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-2,2-dimethylpropan-1-one](/img/structure/B2859842.png)
![1-Methyl-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid](/img/structure/B2859843.png)







![N-cyclopentyl-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2859856.png)